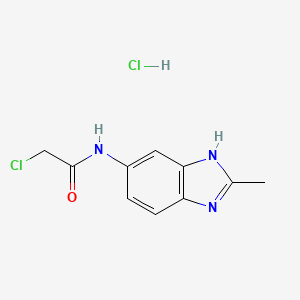

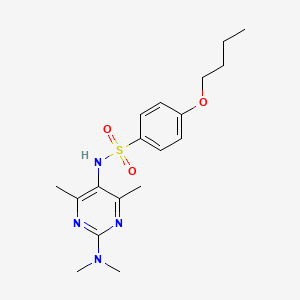

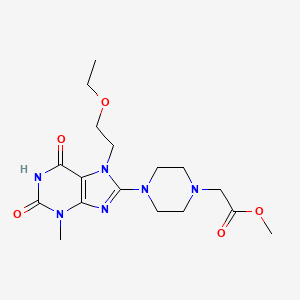

![molecular formula C23H23N3O2S B2506639 N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946345-70-6](/img/structure/B2506639.png)

N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on acetamide compounds and their biological significance.

Synthesis Analysis

The synthesis of related acetamide compounds involves the use of electrophilic building blocks, such as 2-chloro-N-phenylacetamide, which can be used to form ring-annulated thiazolo[3,2-a]pyrimidinone products . The process typically includes the elimination of by-products like aniline or 2-aminobenzothiazole, and the structures of the synthesized compounds are confirmed through various analytical and spectral studies, including single-crystal X-ray data .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, the molecular structures of oxidized 2-(pyridin-2-yl)-N,N-diphenylacetamides have been elucidated using these techniques . Such detailed structural analysis is crucial for understanding the compound's potential interactions and reactivity.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including oxidation. The oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, for example, can produce multiple products depending on the oxidant and reaction conditions . These reactions are important for modifying the biological activity and solubility of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a 1,3,4-thiadiazole substituent to N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds has been shown to impart antifungal and insecticidal activities . Similarly, the binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as Peripheral Benzodiazepine Receptor ligands indicate that the variability of substituents at the 3-position can significantly affect their biological activity .

Scientific Research Applications

Synthesis and Characterization

This compound is a part of research efforts aimed at synthesizing new chemical entities with potential applications in various domains, including materials science, pharmacology, and corrosion inhibition. The synthesis processes often involve complex reactions, including amidation, 1,3-dipolar cycloaddition, and cyclization, to achieve the desired molecular structure. Characterization techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography are commonly employed to confirm the structural attributes and purity of the synthesized compounds.

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds structurally related to N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide. These studies involve synthesizing derivatives and evaluating their efficacy against various microbial strains. The activity is assessed through in vitro assays, aiming to identify compounds with significant inhibitory effects against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Corrosion Inhibition

Compounds with similar structures have been investigated for their corrosion inhibition properties. These studies involve evaluating the efficiency of such compounds in protecting metals from corrosion in different environments, such as acidic mediums and mineral oil media. The effectiveness is measured using techniques like the gravimetric method, indicating potential applications in industries where metal preservation is crucial.

Antitumor and Anticancer Activities

Several derivatives of this chemical structure have been synthesized and assessed for their antitumor and anticancer activities. The evaluation is conducted using in vitro assays against various cancer cell lines, aiming to identify compounds with potent cytotoxic effects. These studies contribute to the search for new anticancer drugs, offering insights into the structure-activity relationships and potential therapeutic applications.

Other Biological Activities

Research also explores other biological activities of compounds related to this compound, such as antinociceptive and anti-inflammatory properties. These studies investigate the compounds' effects in models of pain and inflammation, providing foundational knowledge for potential applications in pain management and anti-inflammatory therapies.

- Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors (Yıldırım & Cetin, 2008)

- Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety (Bondock, Rabie, Etman, & Fadda, 2008)

- Heterocyclic-Derivatives of Guanidine. VI. Formation and X-Ray Structure Determination of 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione (Banfield, Fallon, & Gatehouse, 1987)

- Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives Promoted by Carbodiimide Condensation (Yu et al., 2014)

properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c27-21(15-19-16-29-23-25-14-12-22(28)26(19)23)24-13-11-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,12,14,19-20H,11,13,15-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKCFHWYEQRMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C=CN=C2S1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

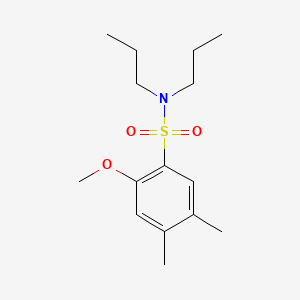

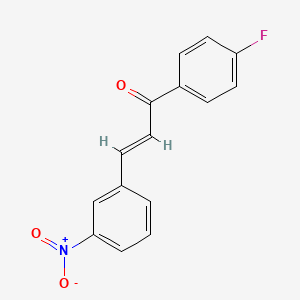

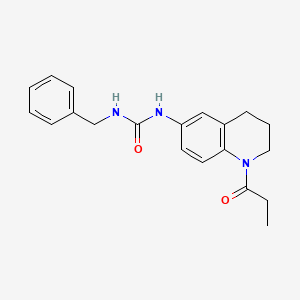

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2506561.png)

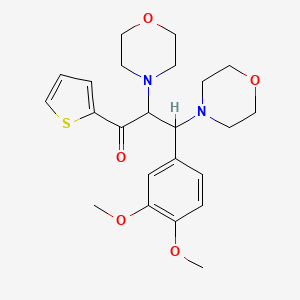

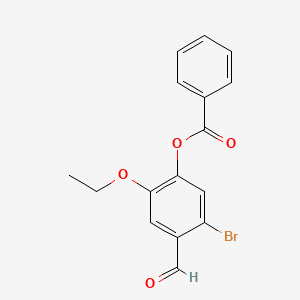

![3'-(3,4-Dichlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2506565.png)

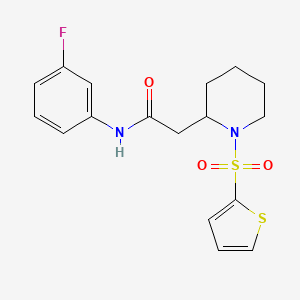

![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

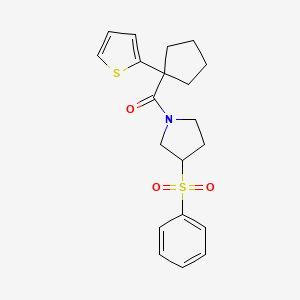

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)